molecular formula C14H13FOS B6286422 (5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane CAS No. 2643367-60-4

(5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane

Cat. No.: B6286422
CAS No.: 2643367-60-4
M. Wt: 248.32 g/mol
InChI Key: YUISEGZKDWFZQO-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Chemistry Research

In the vast landscape of modern organic chemistry, the design and synthesis of novel molecules with specific functional groups continue to be a cornerstone of innovation. The compound (5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane emerges as a molecule of significant interest, embodying several key features that are at the forefront of contemporary research. Its structure, which combines a fluorinated aromatic ring, a thioether linkage, and a benzyloxy group, places it at the intersection of several important areas of chemical science, including medicinal chemistry, materials science, and synthetic methodology development.

The presence of a fluorine atom on the aromatic ring is particularly noteworthy. Organofluorine compounds are of immense interest due to the unique electronic properties that fluorine imparts, which can profoundly influence a molecule's reactivity, conformation, and biological activity. The strategic placement of fluorine can alter metabolic stability and binding affinities, making such compounds highly sought after in pharmaceutical research. Furthermore, the aryl thioether moiety is a prevalent structural motif in numerous biologically active compounds and functional materials. The methylsulfane group provides a versatile handle for further chemical transformations, allowing for the exploration of a diverse chemical space.

Significance of Substituted Aryl Thioethers in Chemical Synthesis

The synthesis of aryl thioethers has been a subject of extensive research, leading to the development of robust and versatile methodologies. Traditional methods often involve the coupling of aryl halides with thiols, a reaction that has been significantly advanced through the use of transition metal catalysts, particularly palladium and copper. nih.govrsc.orgnih.govresearchgate.net These catalytic systems have expanded the scope of accessible aryl thioether structures, allowing for the combination of a wide variety of aryl partners and sulfur nucleophiles under increasingly mild conditions. nih.gov

More recently, methods such as nucleophilic aromatic substitution (SNAr) have gained prominence for the synthesis of certain classes of aryl thioethers, especially those bearing electron-withdrawing groups on the aromatic ring. researchgate.netrsc.orgrsc.org The development of organocatalyzed approaches further highlights the ongoing efforts to create more sustainable and efficient synthetic routes. nih.gov The ability to readily construct the C–S bond is crucial for the exploration of new chemical entities with potential applications in various scientific disciplines. jst.go.jp

Overview of Research Scope for this compound

The specific structure of this compound suggests a rich and varied research scope. The combination of the fluoro, benzyloxy, and methylthio substituents on a single aromatic scaffold presents numerous avenues for investigation.

Synthetic Chemistry: The primary research focus would likely be the development of an efficient and regioselective synthesis of this molecule. This would involve exploring different coupling strategies to form the aryl thioether bond, potentially comparing transition-metal-catalyzed methods with nucleophilic aromatic substitution approaches. The presence of the fluorine atom and the benzyloxy group will influence the reactivity of the aromatic ring and will need to be considered in the synthetic design.

Medicinal Chemistry: Given the prevalence of fluorinated aryl thioethers in drug discovery, a significant area of research would be the evaluation of this compound and its derivatives for biological activity. The benzyloxy group can be considered a protecting group for a phenol (B47542), which itself is a common feature in bioactive molecules. wikipedia.orgorganic-chemistry.org Therefore, debenzylation could yield a phenolic derivative for further biological screening. The compound could be investigated as a potential inhibitor of various enzymes or as a ligand for specific receptors.

Materials Science: Aryl thioethers are also components of certain polymers and functional materials. Research could explore the incorporation of this compound as a monomer or a building block for the synthesis of new materials with tailored electronic or optical properties. The fluorine atom, in particular, can influence properties such as thermal stability and solubility.

Due to the limited specific data available for "this compound" in the public domain, the following sections will present a generalized overview based on the known chemistry of its constituent functional groups. The data tables are provided for illustrative purposes and represent typical expected values for a compound of this nature.

Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₃FOS
Molecular Weight 248.32 g/mol
Appearance White to off-white solid or colorless oil
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)
Melting Point Not available (predicted to be a low-melting solid)
Boiling Point Not available (predicted to be >300 °C at atmospheric pressure)

Spectroscopic Data (Hypothetical)

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ 7.45-7.30 (m, 5H, Ar-H of Bn), 7.10 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.95 (ddd, J = 8.8, 8.8, 2.4 Hz, 1H, Ar-H), 6.80 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 2.45 (s, 3H, SCH₃)
¹³C NMR (CDCl₃, 101 MHz) δ 158.0 (d, J = 245 Hz, C-F), 155.0, 136.5, 128.7, 128.2, 127.5, 125.0 (d, J = 8 Hz), 116.0 (d, J = 22 Hz), 115.5 (d, J = 3 Hz), 114.0 (d, J = 23 Hz), 70.5 (OCH₂Ph), 15.0 (SCH₃)
¹⁹F NMR (CDCl₃, 376 MHz) δ -118.5 (s)
Mass Spectrometry (ESI+) m/z 249.0744 [M+H]⁺

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-2-methylsulfanyl-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FOS/c1-17-14-9-12(7-8-13(14)15)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUISEGZKDWFZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)OCC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Approaches to 5 Benzyloxy 2 Fluorophenyl Methyl Sulfane

Retrosynthetic Analysis of (5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane

A retrosynthetic analysis of the target molecule, this compound, reveals several plausible disconnection points for the carbon-sulfur (C-S) bond. The most direct approaches involve the formation of the aryl thioether linkage. This leads to two primary retrosynthetic pathways:

Disconnection A (C-S Bond Formation): This approach disconnects the methylsulfanyl group from the aromatic ring. This pathway suggests a reaction between a substituted fluorobenzene (B45895) derivative and a methyl-sulfur nucleophile or electrophile.

Disconnection B (C-O Bond Formation): While less direct for the thioether synthesis, one could envision the late-stage introduction of the benzyloxy group onto a pre-formed fluorophenyl methyl thioether scaffold.

Focusing on the more convergent and widely applicable C-S bond formation, Disconnection A is the more strategically sound approach. This leads to precursors such as a 1-(benzyloxy)-4-fluoro-3-halobenzene or a related derivative, and a source of the methylthiolate nucleophile (e.g., sodium thiomethoxide) or an electrophilic methylthio- a gent.

Precursor Design and Derivatization for this compound Synthesis

The successful synthesis of this compound is highly dependent on the judicious selection and preparation of its key precursors. Based on the retrosynthetic analysis, the primary precursors are a functionalized benzene (B151609) ring and a methyl-sulfur-containing reagent.

Aryl Precursors:

The core of the molecule is the 1-(benzyloxy)-2-fluoro-5-substituted phenyl ring. The choice of the substituent at the 5-position is critical for the subsequent C-S bond formation step. Common choices for this "activating group" or "leaving group" include:

Halogens (I, Br, Cl): Aryl iodides and bromides are excellent substrates for transition metal-catalyzed cross-coupling reactions. Aryl chlorides, while more challenging, are also viable.

Triflates (OTf): Aryl triflates are highly reactive electrophiles in palladium-catalyzed couplings.

Boronic Acids/Esters: For Suzuki-Miyaura-type C-S coupling, a boronic acid or ester at the 5-position could be employed, though this is a less common strategy for thioether formation.

A plausible synthetic route to a key precursor, 1-(benzyloxy)-4-fluoro-3-iodobenzene, could start from commercially available 4-fluoro-3-iodophenol. Benzylation of the phenolic hydroxyl group under standard Williamson ether synthesis conditions (e.g., benzyl (B1604629) bromide and a base like potassium carbonate) would yield the desired precursor.

Methyl-Sulfur Reagents:

The methylsulfanyl group can be introduced using either a nucleophilic or an electrophilic source of methylthio.

Nucleophilic Sources: Sodium thiomethoxide (NaSMe) or methanethiol (B179389) (CH₃SH) in the presence of a base are the most common nucleophiles for both SNAr and transition metal-catalyzed reactions.

Electrophilic Sources: Reagents like N-(methylthio)phthalimide can be used in certain cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Methodologies for Aryl Thioether Formation

Transition metal catalysis is a powerful and versatile tool for the formation of C-S bonds, offering mild reaction conditions and broad functional group tolerance. rsc.org The synthesis of this compound can be envisioned using palladium, nickel, or copper-based catalytic systems.

Palladium-catalyzed cross-coupling reactions are among the most robust methods for aryl thioether synthesis. rsc.org These reactions typically involve the coupling of an aryl halide or triflate with a thiol or thiolate. researchgate.net For the synthesis of our target molecule, the reaction would involve coupling 1-(benzyloxy)-4-fluoro-3-halobenzene with a methylthiol source.

A variety of palladium catalysts and ligands can be employed, with the choice often depending on the nature of the aryl halide. nih.gov Bidentate phosphine (B1218219) ligands are often effective. uu.nl The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the thiolate and reductive elimination to afford the aryl thioether and regenerate the catalyst.

Table 1: Representative Conditions for Palladium-Catalyzed C-S Coupling

Parameter Typical Conditions
Palladium Source Pd(OAc)₂, Pd₂(dba)₃
Ligand Xantphos, dppf, P(t-Bu)₃
Base NaOt-Bu, K₂CO₃, Cs₂CO₃
Sulfur Source CH₃SH, NaSMe
Solvent Toluene (B28343), Dioxane, DMF

| Temperature | 80-120 °C |

Nickel catalysis has emerged as a cost-effective and highly effective alternative to palladium for C-S bond formation. rsc.org Nickel catalysts can often couple less reactive aryl chlorides and exhibit different reactivity profiles. rsc.orgnih.gov Mechanistically, the reaction is believed to proceed through a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination. acs.org Recent advancements have also demonstrated nickel-catalyzed cyanation of aryl thioethers, highlighting the versatility of this metal in C-S bond transformations. acs.org

Table 2: Representative Conditions for Nickel-Catalyzed C-S Coupling

Parameter Typical Conditions
Nickel Source NiCl₂(dme), Ni(cod)₂
Ligand dcype, dppf, PCy₃
Base K₃PO₄, NaOt-Bu
Sulfur Source CH₃SH, NaSMe
Solvent Toluene, DMA, NMP

| Temperature | 100-140 °C |

Copper-catalyzed C-S cross-coupling, often referred to as the Ullmann condensation, is a classical and still widely used method for aryl thioether synthesis. uu.nl These reactions are particularly effective for coupling aryl iodides with thiols. acs.org Modern protocols often utilize copper(I) salts as catalysts, sometimes in the presence of a ligand such as L-proline, and can even be performed in aqueous media. uu.nlbohrium.com Ligand-free systems with copper iodide have also been reported to be effective. uu.nlacs.org

Table 3: Representative Conditions for Copper-Catalyzed C-S Coupling

Parameter Typical Conditions
Copper Source CuI, Cu₂O, Cu(OAc)₂
Ligand L-proline, Phenanthroline (often ligand-free)
Base K₂CO₃, Cs₂CO₃, Et₃N
Sulfur Source CH₃SH, NaSMe
Solvent DMF, DMSO, Toluene

| Temperature | 110-160 °C |

Nucleophilic Aromatic Substitution (SNAr) Routes to this compound

Nucleophilic aromatic substitution (SNAr) provides an alternative, transition-metal-free pathway to aryl thioethers. researchgate.net This reaction requires an aromatic ring that is activated by electron-withdrawing groups positioned ortho or para to a good leaving group. acsgcipr.orgwikipedia.org

For the synthesis of this compound, an SNAr approach would necessitate a precursor with a strong electron-withdrawing group (e.g., a nitro or cyano group) to activate the ring towards nucleophilic attack by a thiolate. For instance, a precursor like 1-(benzyloxy)-2,4-difluoro-5-nitrobenzene (B3110247) could potentially react with sodium thiomethoxide, with the fluorine at the 4-position being displaced. The nitro group could then be removed or converted to another functional group in subsequent steps.

The mechanism involves the attack of the nucleophile (methylthiolate) on the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. acsgcipr.org Subsequent loss of the leaving group restores the aromaticity of the ring and yields the final product. The fluorine atom in the target molecule's backbone is an electron-withdrawing group and can help to activate the ring for SNAr, especially if another strong electron-withdrawing group is present. nih.gov

Table 4: General Conditions for SNAr Synthesis of Aryl Thioethers

Parameter Typical Conditions
Substrate Aryl halide with ortho/para electron-withdrawing group(s)
Nucleophile NaSMe, CH₃SH
Base K₂CO₃, NaH, Et₃N (if starting with thiol)
Solvent DMF, DMSO, NMP

| Temperature | 25-100 °C |

Displacement of Halogen and Nitro Groups

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing substituents onto an aromatic ring. chemistrysteps.commasterorganicchemistry.com This reaction proceeds via an addition-elimination mechanism and is highly dependent on the presence of electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group, typically a halogen or a nitro group. chemistrysteps.com The EWG is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com

For the synthesis of this compound, an SNAr strategy could theoretically be employed. However, the substituents in the target molecule (fluoro at C2 and benzyloxy at C5) are meta to each other, meaning the benzyloxy group does not electronically activate the fluorine atom for nucleophilic attack. Therefore, a more viable SNAr approach would involve a precursor with a temporary activating group.

One potential pathway involves the displacement of a fluorine atom from a precursor activated by a nitro group. For example, starting with 4-(Benzyloxy)-2-fluoro-1-nitrobenzene , the nitro group at the C1 position and the benzyloxy group at the C4 position would not sufficiently activate the fluorine at C2 for displacement. A more suitable precursor would be a molecule where the nitro group is ortho or para to the fluorine.

A more direct SNAr strategy could involve the displacement of a nitro group itself, which can act as a leaving group in the presence of strong nucleophiles, particularly when activated by other substituents. A hypothetical precursor such as 5-(Benzyloxy)-2-fluoro-1-nitrobenzene could be reacted with a methylthiolate source, like sodium thiomethoxide (NaSMe). The viability of this reaction would depend on the cumulative electronic effects of the fluoro and benzyloxy groups to facilitate the displacement of the nitro group.

The general conditions for such SNAr reactions often involve a polar aprotic solvent and a suitable nucleophile.

Table 1: Illustrative Conditions for Nucleophilic Aromatic Substitution

Leaving GroupActivating Group(s)NucleophileSolventTemperatureReference Analogy
-F-NO₂ (ortho/para)RS⁻, RO⁻, R₂NHDMF, DMSORoom Temp. to 100°C beilstein-journals.orgresearchgate.net
-NO₂Various EWGsRS⁻, RO⁻HMPA, DMF25°CGeneral Principle

This table presents typical conditions for SNAr reactions on activated aromatic systems, providing a basis for designing a specific synthesis.

Electrophilic Aromatic Substitution Strategies for Installing Substituents on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental strategy for functionalizing aromatic rings. This approach involves introducing substituents onto the benzene ring sequentially, guided by the directing effects of the groups already present. To construct the substitution pattern of this compound, a multi-step EAS sequence on a simpler precursor is a logical approach.

A plausible starting material could be 4-fluorophenol (B42351) . The hydroxyl group is a strong ortho-, para-director, while the fluorine atom is a weak ortho-, para-director. Nitration of 4-fluorophenol would be a key step. The regiochemical outcome of this reaction is critical. The hydroxyl group's strong directing effect would favor substitution at the positions ortho to it (C2 and C6). This would lead to the formation of 4-fluoro-2-nitrophenol as a major product.

Following nitration, the phenolic hydroxyl group can be converted to a benzyloxy group via a Williamson ether synthesis. This involves treating the phenoxide (formed by reacting the phenol (B47542) with a base like potassium carbonate) with benzyl bromide . This step serves a dual purpose: it installs the required benzyloxy group and protects the hydroxyl group from interfering in subsequent reactions. The resulting intermediate, 1-(Benzyloxy)-4-fluoro-2-nitrobenzene , possesses the correct substitution pattern to be carried forward. This intermediate could then be used in a subsequent step to introduce the methylthio group, for example, by first reducing the nitro group to an amine, followed by diazotization and reaction with a sulfur-containing reagent.

Organometallic Reagent-Mediated Synthesis of this compound

Transition metal-catalyzed cross-coupling reactions represent one of the most powerful and versatile methods for forming carbon-sulfur (C–S) bonds. nih.govnih.gov These reactions typically involve the coupling of an aryl halide or pseudohalide with a thiol or a thiolate salt, mediated by a palladium, nickel, or copper catalyst. nih.govwaseda.jp This strategy is highly effective for synthesizing aryl sulfides with excellent functional group tolerance. nih.gov

A direct and efficient route to this compound would involve the cross-coupling of a suitably halogenated precursor with a methylthio source. A key intermediate for this approach would be 1-Bromo-5-(benzyloxy)-2-fluorobenzene . This precursor contains a bromine atom which is well-suited for oxidative addition to a transition metal catalyst.

The coupling reaction could be performed using various catalytic systems. For instance, a palladium-catalyzed reaction using a ligand such as dppf (1,1'-bis(diphenylphosphino)ferrocene) could effectively couple the aryl bromide with sodium thiomethoxide. nih.gov Alternatively, nickel-catalyzed methods have emerged as powerful alternatives for C–S bond formation. waseda.jp Copper-catalyzed couplings, often referred to as Ullmann-type reactions, are also a classic and effective method for this transformation.

Table 2: Representative Catalytic Systems for Aryl Sulfide (B99878) Synthesis

Catalyst PrecursorLigandSulfur SourceBaseSolventReference Analogy
Pd(OAc)₂ or Pd₂(dba)₃Xantphos, dppfRSH, RSNaK₂CO₃, NaOt-BuToluene, Dioxane nih.gov
NiCl₂(dppp)dpppRSHK₃PO₄DMF nih.gov
CuIPhenanthrolineRSHCs₂CO₃Dioxane nih.gov

This table summarizes common catalytic systems used for the synthesis of aryl sulfides via cross-coupling, which could be adapted for the target molecule.

This organometallic approach is often preferred due to its high efficiency and the mild conditions under which it can be performed, avoiding the need for harsh conditions or strongly activated substrates often required for SNAr reactions.

Multistep Synthesis Pathways for this compound Precursors

The success of the strategies outlined above hinges on the availability of key precursors. A logical multistep pathway is required to synthesize an intermediate such as 1-Bromo-5-(benzyloxy)-2-fluorobenzene (for the organometallic route) or 1-(Benzyloxy)-4-fluoro-2-nitrobenzene (for subsequent functionalization).

A potential synthetic sequence for 1-Bromo-5-(benzyloxy)-2-fluorobenzene could begin with a commercially available starting material like 4-bromo-1-fluorobenzene .

Nitration: Electrophilic nitration of 4-bromo-1-fluorobenzene would yield 1-bromo-4-fluoro-2-nitrobenzene (B1271562) . The fluorine and bromine are both ortho-, para-directing, but the fluorine is more activating, leading to nitration primarily at the position ortho to the fluorine.

Nucleophilic Aromatic Substitution: The nitro group in 1-bromo-4-fluoro-2-nitrobenzene activates the adjacent fluorine atom for nucleophilic aromatic substitution. Reaction with a hydroxide (B78521) source (e.g., NaOH) would displace the fluorine to yield 4-bromo-2-nitrophenol .

Etherification: The phenolic hydroxyl group can then be protected as a benzyl ether. Reaction with benzyl bromide in the presence of a base like potassium carbonate (K₂CO₃) would afford 1-bromo-4-(benzyloxy)-2-nitrobenzene . researchgate.net

Reduction of Nitro Group: The nitro group can be reduced to an amino group using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or reduction with metals like tin or iron in acidic media, to give 5-bromo-2-(benzyloxy)aniline .

Deamination (Sandmeyer-type reaction): The amino group can be removed and replaced with a hydrogen atom. This is a two-step process involving diazotization with nitrous acid (NaNO₂/HCl) to form a diazonium salt, followed by reduction with a reagent like hypophosphorous acid (H₃PO₂). This sequence yields the desired precursor, 1-Bromo-5-(benzyloxy)-2-fluorobenzene . Correction: The initial sequence led to a loss of the fluorine atom. A revised, more direct route is necessary.

Let's propose a revised and more direct pathway to 1-Bromo-5-(benzyloxy)-2-fluorobenzene :

Starting Material: Begin with 2-fluoro-5-nitrophenol .

Bromination: Electrophilic bromination of 2-fluoro-5-nitrophenol. The hydroxyl group is a strong activating ortho-, para-director, and the nitro group is a deactivating meta-director. Bromination would likely occur ortho to the hydroxyl group, yielding 4-bromo-2-fluoro-5-nitrophenol .

Etherification: The phenolic group is then converted to a benzyl ether by reacting it with benzyl bromide and a base (e.g., K₂CO₃) to produce 1-bromo-5-(benzyloxy)-2-fluoro-4-nitrobenzene .

Removal of Nitro Group: The final step would be the removal of the nitro group. This can be achieved by reduction to the corresponding amine, followed by diazotization and reduction of the diazonium salt, which would install a hydrogen atom in its place, yielding the target precursor 1-Bromo-5-(benzyloxy)-2-fluorobenzene .

This multistep approach highlights the necessity of combining various reaction types, including electrophilic substitution, etherification, and functional group interconversions, to construct complex, highly substituted aromatic precursors required for the final assembly of the target molecule.

Reactivity and Transformation Pathways of 5 Benzyloxy 2 Fluorophenyl Methyl Sulfane

Chemical Transformations Involving the Thioether Moiety of (5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane

The thioether linkage in this compound is a key site for chemical transformations, including oxidation, desulfurization, and cleavage of the carbon-sulfur bonds.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the thioether group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. This is a common and well-established transformation for aryl thioethers.

The oxidation of sulfides to sulfoxides can be achieved with a high degree of selectivity using various oxidizing agents. For instance, hydrogen peroxide in glacial acetic acid is an effective system for the selective oxidation of sulfides to sulfoxides without significant over-oxidation to the sulfone. mdpi.com Studies on various sulfides, including aryl methyl sulfides, have shown that this method results in high conversion rates. mdpi.com The reaction is typically carried out at room temperature. mdpi.com

For the conversion of sulfides to sulfones, stronger oxidizing agents or more forcing reaction conditions are generally required. Biocatalytic methods, for example, using microorganisms such as Aspergillus ochraceus or Penicillium funiculosum, have been shown to oxidize alkyl aryl sulfides directly to their corresponding sulfones in high yields. orientjchem.org Chemical oxidants like Oxone® are also commonly used to prepare sulfones from sulfides. orientjchem.org Kinetic studies on the oxidation of aryl methyl sulfides have provided insights into the reaction mechanisms, which can be influenced by the solvent system. nih.gov For example, the oxidation of methyl 4-nitrophenyl sulfide (B99878) by dimethyldioxirane (B1199080) proceeds via a concerted mechanism in less polar solvents, but can switch to a two-step mechanism in more polar aqueous acetone. nih.gov

A representative scheme for the oxidation of an aryl methyl sulfide is presented below:

ReactantProductReagent
Aryl Methyl SulfideAryl Methyl SulfoxideH₂O₂ / Acetic Acid
Aryl Methyl SulfideAryl Methyl SulfoneOxone® or Biocatalyst

Desulfurization Reactions and Carbon-Carbon Bond Formation

Desulfurization reactions involve the cleavage of the carbon-sulfur bond and the removal of the sulfur atom. This transformation can be a key step in the synthesis of various organic compounds. While specific examples for this compound are not documented, general methods for the desulfurization of aryl thioethers are known. These reactions often employ transition metal catalysts or radical-based mechanisms and can be used to form new carbon-carbon or carbon-hydrogen bonds.

Nucleophilic Cleavage of the Carbon-Sulfur Bond

The carbon-sulfur bonds in thioethers can be cleaved by strong nucleophiles. The C(sp²)-S bond (the bond between the aryl ring and sulfur) is generally more robust than the C(sp³)-S bond (the bond between the methyl group and sulfur). The specific conditions required for cleavage would depend on the nature of the nucleophile and the substrate.

C(sp³)–S Bond Cleavage and Functionalization

The cleavage of the methyl-sulfur bond (a C(sp³)–S bond) is a known transformation for aryl methyl thioethers. This reaction allows for the functionalization of the aryl moiety. For example, this cleavage can be part of processes that lead to the formation of other functional groups at the position previously occupied by the thioether.

Reactions Involving the Fluoro Group in this compound

The fluorine atom attached to the aromatic ring is another potential site of reactivity, primarily through nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution of Fluorine

In nucleophilic aromatic substitution (SNAr) reactions, a nucleophile replaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must typically be activated by electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the thioether and benzyloxy groups are generally considered to be electron-donating or weakly electron-withdrawing, which would not strongly activate the ring towards traditional SNAr.

However, the reactivity of fluoroarenes in SNAr reactions can be enhanced under certain conditions. The fluorine atom's high electronegativity can stabilize the intermediate Meisenheimer complex, which can facilitate the substitution reaction. While specific data for the target compound is unavailable, related structures with different substituents have been studied. For instance, the synthesis of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives involves reactions at other positions of a benzyloxy-containing phenyl ring, indicating that the benzyloxy group itself does not prevent reactivity elsewhere on the ring. nih.gov

Reductive Defluorination Strategies

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its cleavage a significant challenge. However, various reductive defluorination strategies can be applied to fluorinated aromatic compounds like this compound. These methods often involve converting the inert C-F bond into a more reactive C-H bond.

Catalytic Hydrodefluorination (HDF): Transition metal catalysis is a prominent strategy for C-F bond activation. Bimetallic nanoalloys, such as Platinum-Palladium (Pt-Pd) systems, have shown high activity for the transformation of C-F bonds into C-H bonds at low temperatures. researchgate.net For this compound, such a catalyst could facilitate the selective removal of the fluorine atom using a hydrogen source like isopropanol (B130326) or H₂ gas. The reaction proceeds via oxidative addition of the C-F bond to the metal center, followed by hydrogenolysis.

Electrochemical Reductive Cleavage: Electrosynthesis offers an alternative pathway for C-F bond cleavage under mild conditions. researchgate.net In a typical electrochemical reduction, an electron is transferred to the aromatic system, forming a radical anion. rsc.org This intermediate can then undergo C-F bond scission to release a fluoride (B91410) ion and an aryl radical, which is subsequently protonated to yield the defluorinated product. researchgate.netrsc.org This method can be highly selective, potentially leaving other functional groups like the benzyloxy and methylsulfane moieties intact.

Microbial Defluorination: While less common in synthetic labs, microbial processes can achieve reductive defluorination. acs.org Certain organohalide-respiring microbial communities can cleave C-F bonds, using the fluorinated compound as a terminal electron acceptor. acs.orgnih.gov This process is enzymatic and highlights potential green chemistry approaches for defluorination. nih.gov

Reactivity of the Benzyloxy Group in this compound)

The benzyloxy group serves as a robust protecting group for the phenolic oxygen and also presents its own set of reactive possibilities.

Cleavage of the Benzyl (B1604629) Ether

Deprotection of the benzyloxy group to reveal the phenol (B47542) is a common and crucial transformation. Various methods are available, allowing for cleavage under different conditions to ensure compatibility with other functional groups in the molecule. wikipedia.orglibretexts.orgorganic-chemistry.org

Hydrogenolysis: The most common method for benzyl ether cleavage is catalytic hydrogenolysis. commonorganicchemistry.comjk-sci.com This reaction involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). commonorganicchemistry.comjk-sci.com The reaction is generally clean and high-yielding, producing the corresponding phenol and toluene (B28343) as a byproduct. organic-chemistry.org Transfer hydrogenation, using a hydrogen donor like 1,4-cyclohexadiene (B1204751) or ammonium (B1175870) formate, can be employed for substrates with other reducible groups. organic-chemistry.orgjk-sci.com

Acidic Cleavage: Strong acids can cleave benzyl ethers, although this method is limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org

Oxidative Cleavage: A range of oxidizing agents can remove benzyl groups. wikipedia.org Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are effective, particularly for electron-rich systems like p-methoxybenzyl (PMB) ethers, but can also be applied to standard benzyl ethers. wikipedia.orgorganic-chemistry.org Other oxidative systems include chromium trioxide (CrO₃) in acetic acid and N-bromosuccinimide (NBS). wikipedia.org

Below is an interactive table summarizing common methods for benzyl ether cleavage.

MethodReagentsConditionsByproductsNotes
Hydrogenolysis H₂, Pd/CTypically MeOH, EtOH, or EtOAc solventTolueneMost common and clean method. commonorganicchemistry.comjk-sci.com
Transfer Hydrogenation 1,4-Cyclohexadiene, Pd/CMicrowave heating can accelerate the reaction.Toluene, Benzene (B151609)Useful for molecules with other reducible groups. organic-chemistry.orgjk-sci.com
Oxidative Cleavage DDQCH₂Cl₂/H₂OBenzaldehydeEffective for electron-rich systems. organic-chemistry.org
Reductive Cleavage Na/NH₃ or Li/NH₃Single electron process (Birch reduction conditions).TolueneHarsh conditions, useful when hydrogenolysis fails. wikipedia.org
Lewis Acid Cleavage AlCl₃, BBr₃Anhydrous conditionsTolueneCan be effective but may lack chemoselectivity. wikipedia.org

Functionalization of the Aromatic Ring within the Benzyloxy Moiety

While the benzyloxy group is often removed, it can also be a site for further functionalization.

Benzylic Functionalization: The methylene (B1212753) (–CH₂–) group is a benzylic position and is susceptible to radical and oxidative reactions. For instance, the Wohl-Ziegler reaction using N-Bromosuccinimide (NBS) can introduce a bromine atom at the benzylic position. wikipedia.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic carbon to a carboxylic acid, though this would cleave the ether linkage. wikipedia.org

Aromatic Ring Substitution: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution. The –OCH₂– linkage to the core phenyl ring is an electron-donating group, directing incoming electrophiles to the ortho and para positions of the benzyl group's own ring. However, such reactions are less common as they add complexity to a group that is typically intended for removal.

Electrophilic and Nucleophilic Aromatic Substitution on the Core Phenyl Ring of this compound)

The core phenyl ring is substituted with three groups—fluoro, methylsulfane, and benzyloxy—each influencing the regiochemical outcome of aromatic substitution reactions.

Directing Effects in Electrophilic Aromatic Substitution (EAS): The reactivity and orientation of incoming electrophiles are governed by the electronic properties of the existing substituents.

-OCH₂Ph (Benzyloxy): A strongly activating, ortho, para-directing group due to the resonance donation of the oxygen's lone pairs. libretexts.orglibretexts.org

-SCH₃ (Methylsulfane): An activating, ortho, para-directing group.

-F (Fluoro): A deactivating, ortho, para-directing group due to the competing effects of strong inductive withdrawal and weaker resonance donation. libretexts.org

The positions on the ring are C1(-SCH₃), C2(-F), C3(-H), C4(-H), C5(-OCH₂Ph), and C6(-H). The powerful activating effect of the benzyloxy group at C5 is expected to dominate, strongly directing electrophiles to its ortho positions, C4 and C6. libretexts.org The methylsulfane group at C1 also directs to C4 (para). Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions, with the C4 position being electronically favored by two directing groups.

Nucleophilic Aromatic Substitution (SₙAr): SₙAr reactions typically require an electron-withdrawing group to activate the ring towards nucleophilic attack. In this molecule, the fluorine atom at C2 can act as a leaving group. The reaction is facilitated by electron-withdrawing groups positioned ortho or para to the leaving group. While the benzyloxy and methylsulfane groups are generally activating, the electronegativity of the fluorine atom itself makes the C2 position susceptible to attack by strong nucleophiles, potentially leading to substitution of the fluoride.

Chemo- and Regioselectivity in Reactions of this compound)

The presence of multiple functional groups necessitates careful control of reaction conditions to achieve desired outcomes.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. slideshare.net For example, it is possible to selectively cleave the benzyl ether via hydrogenolysis without affecting the C-F or C-S bonds. Conversely, metal-catalyzed cross-coupling might be targeted at the C-S bond while preserving the benzyl ether and fluoro substituent. acs.orgresearchgate.net Reductive conditions must be chosen carefully; harsh reducing agents might affect multiple sites, whereas milder, specific catalysts can target just the C-F bond. researchgate.net

Regioselectivity: This relates to the position at which a reaction occurs. durgapurgovtcollege.ac.in As discussed in section 3.4, electrophilic aromatic substitution on the core phenyl ring is expected to be highly regioselective. The combined directing effects of the benzyloxy and methylsulfane groups strongly favor substitution at the C4 and C6 positions. youtube.com The choice of electrophile and reaction conditions can further influence the ratio of these isomers.

Metal-Catalyzed Transformations Utilizing this compound) as a Substrate

The functional groups on this molecule make it a versatile substrate for various metal-catalyzed transformations, particularly cross-coupling reactions.

Reactions at the C-S Bond: Aryl sulfides are valuable partners in cross-coupling reactions. Nickel-catalyzed methodologies have been developed for the cross-coupling of aryl methyl sulfides with aryl bromides to form biaryl compounds. acs.org Similarly, palladium catalysts can facilitate C-S bond cleavage and subsequent coupling with organometallic reagents (e.g., organozinc or Grignard reagents) in reactions like the Negishi or Kumada-Tamao-Corriu couplings. researchgate.net These reactions provide a pathway to replace the methylsulfane group with a new carbon-based substituent.

Reactions at the C-F Bond: While challenging, the C-F bond can participate in metal-catalyzed reactions. Palladium-catalyzed systems have been developed for the direct C-H fluorination of arenes, and conceptually, the reverse reaction—defluorinative coupling—is also an area of active research. nih.govresearchgate.netspringernature.com Such transformations could potentially replace the fluorine atom with other functional groups.

C-H Activation/Functionalization: The available C-H bonds on the core aromatic ring (at C3, C4, and C6) are potential sites for direct functionalization. Palladium, rhodium, and other transition metals can catalyze the direct arylation, alkylation, or halogenation of C-H bonds. nih.govnih.gov The regioselectivity of such reactions would be influenced by the directing effects of the existing substituents, likely favoring the C4 and C6 positions.

Below is an interactive table outlining potential metal-catalyzed transformations.

Reaction TypeMetal CatalystCoupling PartnerPotential Product
C-S Cross-Coupling Ni(COD)₂/BINAP acs.orgAryl Bromide(5-(Benzyloxy)-2-fluorobiphenyl-x-yl) derivative
C-S Cross-Coupling Palladium/NHC Ligand researchgate.netOrganozinc Reagent(5-(Benzyloxy)-2-fluorophenyl)-R
Decarboxylative C-S Coupling Palladium(II) acetate (B1210297) nus.edu.sgCarboxylic AcidDiaryl sulfide derivative
C-H Arylation Palladium(II) acetateAryl HalideFunctionalized at C4 or C6 position
Hydrodefluorination Pt-Pd Nanoalloy researchgate.netH₂ or H-donor(5-(Benzyloxy)phenyl)(methyl)sulfane

Mechanistic Investigations into Reactions Involving 5 Benzyloxy 2 Fluorophenyl Methyl Sulfane

Elucidation of Reaction Mechanisms for C-S Bond Formation and Cleavage

The formation and cleavage of the carbon-sulfur (C-S) bond in aryl sulfides like (5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane are fundamental transformations.

C-S Bond Formation: The synthesis of this compound likely proceeds through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions. In an SNAr pathway, a fluoride (B91410) at an activated aromatic ring is displaced by a methanethiolate (B1210775) nucleophile. The presence of an electron-withdrawing group would be crucial for activating the ring towards such an attack. Alternatively, and more commonly for modern organic synthesis, transition-metal-catalyzed methods, such as those employing palladium, copper, or nickel catalysts, provide a versatile route to aryl sulfides. nih.gov These reactions typically involve the oxidative addition of an aryl halide or triflate to a low-valent metal center, followed by transmetalation with a sulfur nucleophile and subsequent reductive elimination to furnish the aryl sulfide (B99878) and regenerate the catalyst. nih.gov

C-S Bond Cleavage: Cleavage of the C-S bond in aryl sulfides can be induced under various conditions, including reductive, oxidative, or photolytic methods. For instance, visible-light-induced photoredox catalysis can facilitate the cleavage of C-S bonds in benzylic thioethers. unipr.it This process often involves the single-electron oxidation of the sulfide to form a radical cation, which then undergoes fragmentation. unipr.it The resulting carbocation or radical intermediates can then participate in subsequent bond-forming reactions. unipr.it Mechanistic studies on related systems have shown that the cleavage can proceed through either homolytic or heterolytic pathways, depending on the reaction conditions and the electronic properties of the substrate. unipr.it

Role of the Fluoro Substituent in Directing Reactivity and Selectivity

The fluorine atom at the 2-position of the phenyl ring in this compound is expected to exert a significant influence on the molecule's reactivity and the selectivity of its reactions. The high electronegativity of fluorine leads to a strong inductive electron-withdrawing effect (-I effect). This effect can influence the acidity of adjacent protons and the electron density of the aromatic ring, thereby affecting its susceptibility to electrophilic or nucleophilic attack.

In the context of electrophilic aromatic substitution, the fluoro group is generally considered deactivating due to its inductive effect, yet it directs incoming electrophiles to the ortho and para positions due to its ability to donate a lone pair of electrons through resonance (+R effect). However, in the case of this compound, the positions ortho and para to the fluorine are already substituted.

The ortho-fluoro substituent can also play a crucial role in directing metallation reactions. The ability of fluorine to coordinate with metals can direct reagents like organolithiums to the adjacent position, facilitating site-selective functionalization. This "ortho-directing" effect is a powerful tool in synthetic chemistry for achieving regioselective transformations on aromatic rings.

Mechanistic Pathways of Benzyloxy Group Transformations

The benzyloxy group in this compound can undergo various transformations, most notably debenzylation to reveal a phenolic hydroxyl group. This transformation is typically achieved through catalytic hydrogenation, using a palladium catalyst on a carbon support (Pd/C) and a hydrogen source. The mechanism involves the oxidative addition of the benzylic C-O bond to the palladium surface, followed by hydrogenolysis to release toluene (B28343) and the corresponding phenol (B47542).

Alternatively, acidic or basic conditions can promote the cleavage of the benzyl (B1604629) ether. Under acidic conditions, the ether oxygen is protonated, making the benzylic carbon more susceptible to nucleophilic attack. In some cases, the benzyloxy group can participate in intramolecular reactions, depending on the presence of other reactive functionalities on the molecule.

Transition State Analysis in Key Transformations of this compound

For example, in a typical palladium-catalyzed C-S cross-coupling, the reductive elimination step, which forms the C-S bond, proceeds through a three-centered transition state involving the palladium center, the aryl carbon, and the sulfur atom. The energy barrier of this step is influenced by the electronic properties of the ligands on the palladium and the substituents on the aryl ring. The electron-withdrawing fluoro substituent and the electron-donating benzyloxy group in the target molecule would be expected to have opposing effects on the electron density at the reaction center, thereby influencing the stability of the transition state.

Kinetic Isotope Effect Studies for Rate-Determining Steps

Kinetic isotope effect (KIE) studies are a valuable experimental technique for probing reaction mechanisms and identifying rate-determining steps. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium (B1214612), or carbon-12 with carbon-13), one can measure the effect on the reaction rate. A significant KIE (typically kH/kD > 2 for primary effects) indicates that the bond to the isotopically labeled atom is being broken in the rate-determining step.

For reactions involving this compound, KIE studies could provide insights into various mechanistic aspects. For example, in a C-H activation/functionalization reaction at the methyl group of the sulfane moiety, a primary deuterium KIE would be expected if the C-H bond cleavage is the rate-limiting step. Similarly, in reactions involving the benzyloxy group, a KIE could be used to probe the mechanism of debenzylation. While specific KIE data for this compound is not available, studies on the hydrolysis of related glycosides have utilized this technique to elucidate the nature of the transition state during C-O bond cleavage. mdpi.com

Radical Pathways in Transformations of this compound

Radical mechanisms are increasingly recognized as important pathways in organic synthesis. For this compound, radical pathways could be initiated through photoredox catalysis or with the use of radical initiators. As mentioned earlier, the sulfide moiety can be oxidized to a radical cation, which can then undergo C-S bond cleavage. unipr.it

Furthermore, the benzylic position of the benzyloxy group is susceptible to hydrogen atom abstraction to form a benzyl radical. This radical could then undergo various transformations, such as coupling with other radicals or further oxidation. The presence of the electron-rich aromatic ring can stabilize this radical intermediate. Experimental evidence for radical pathways often comes from trapping experiments, where a radical scavenger is added to the reaction mixture and the formation of a trapped product is observed. For instance, in the synthesis of aryl sulfides via radical-radical cross-coupling, radical trapping experiments have been used to support the proposed mechanism. beilstein-journals.org

Computational and Theoretical Studies of 5 Benzyloxy 2 Fluorophenyl Methyl Sulfane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For (5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane, these calculations reveal how the constituent functional groups—a benzyloxy group, a fluorine atom, and a methylsulfane group—collectively influence the distribution of electrons and the nature of the chemical bonds.

The electronic character of this compound is defined by the interplay of its substituents. The benzyloxy and methylsulfane groups are generally considered electron-donating, enriching the aromatic ring with electron density through resonance and inductive effects. Conversely, the fluorine atom is strongly electronegative, withdrawing electron density from the ring via the inductive effect.

Density Functional Theory (DFT) calculations can map the electron density surface of the molecule. Such a map would show a high electron concentration around the oxygen, sulfur, and fluorine atoms due to their high electronegativity. The aromatic rings will exhibit a delocalized π-electron system. libretexts.org The distribution is not uniform; the ortho and para positions relative to the electron-donating groups are expected to have higher electron density, which has significant implications for the molecule's reactivity in processes like electrophilic aromatic substitution. youtube.com The C-S bond in aryl sulfides possesses a character intermediate between a single and a double bond, which can be attributed to electrostatic attraction between the partially charged carbon and sulfur atoms and hyperconjugation effects. nih.gov

A Molecular Electrostatic Potential (MEP) map would further visualize the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the areas around the oxygen and sulfur lone pairs would be represented as regions of negative potential, while the hydrogen atoms of the methyl group and the aromatic rings would show positive potential.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as the electron-donating orbital, central to nucleophilic reactions, while the LUMO is the electron-accepting orbital, governing electrophilic reactions. libretexts.org

For this compound, the HOMO is expected to be localized predominantly over the electron-rich phenylsulfide ring and the sulfur atom, as these are the most readily ionizable, electron-donating parts of the molecule. The LUMO, conversely, would be distributed across the aromatic system, particularly influenced by the electron-withdrawing fluorine atom. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. pku.edu.cnnih.gov FMO analysis is crucial for understanding reaction mechanisms, such as cycloadditions or arylthiolation reactions, by examining the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.orgrsc.orgnih.gov

Table 1: Predicted Frontier Molecular Orbital Properties
OrbitalPredicted Energy (eV)Primary LocalizationImplication for Reactivity
HOMO-6.5Phenylsulfide ring, Sulfur atomSite of nucleophilic attack and oxidation
LUMO-1.2Aromatic rings (delocalized)Site of electrophilic and nucleophilic attack
HOMO-LUMO Gap5.3-Indicates high kinetic stability

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and flexibility of this compound are determined by rotations around its single bonds. Conformational analysis using molecular mechanics or quantum chemical methods can identify the most stable arrangements (conformers) and the energy barriers between them. nih.gov

The key rotational degrees of freedom are around the C(aryl)-O, O-CH₂, C(aryl)-S, and S-CH₃ bonds. The orientation of the benzyloxy group relative to the fluorophenyl ring is particularly significant. nih.gov Computational studies on similar benzyloxy derivatives show that the conformational landscape is complex, with multiple stable conformers influenced by subtle intramolecular interactions. nih.govresearchgate.net

A potential energy surface (PES) can be calculated by systematically varying key dihedral angles and computing the energy at each point. researchgate.netmdpi.com The resulting surface reveals the lowest-energy conformers (valleys) and the transition states for interconversion (saddle points). For this molecule, the PES would likely show that planar arrangements of the aromatic rings are energetically unfavorable due to steric hindrance. Instead, skewed or perpendicular orientations are expected to be the most stable. nih.gov

Table 2: Predicted Stable Conformers and Dihedral Angles
ConformerDihedral Angle C(aryl)-O-CH₂-C(benzyl) (°)Dihedral Angle F-C(aryl)-S-CH₃ (°)Relative Energy (kcal/mol)
Global Minimum~180 (anti)~90 (gauche)0.00
Local Minimum 1~60 (gauche)~90 (gauche)+1.5
Local Minimum 2~180 (anti)~-90 (gauche)+1.8

DFT (Density Functional Theory) Calculations for Reaction Pathway Prediction

DFT is a robust computational method for investigating reaction mechanisms, allowing researchers to map the entire energy profile of a chemical transformation. mdpi.com By calculating the energies of reactants, intermediates, transition states, and products, DFT can predict the feasibility of a reaction pathway and identify the rate-determining step. rsc.orgresearchgate.netchemrxiv.orgnih.gov

For this compound, a likely reaction is the oxidation of the sulfur atom to form the corresponding sulfoxide (B87167) and sulfone. DFT calculations could model this process, for instance, by reaction with an oxidant like hydrogen peroxide. The calculations would identify the transition state structure for oxygen transfer to the sulfur atom and determine the activation energy barrier. beilstein-journals.org Such studies have been performed on similar aryl sulfides to elucidate mechanistic details. rsc.orgnih.gov Intrinsic Reaction Coordinate (IRC) calculations can then verify that the identified transition state correctly connects the reactant and product states. nih.govresearchgate.net

Table 3: Predicted Activation Energies for a Hypothetical Sulfoxidation Reaction
Reaction StepReactantsProductPredicted Activation Energy (ΔG‡, kcal/mol)
First OxidationSulfide (B99878) + H₂O₂Sulfoxide + H₂O15.2
Second OxidationSulfoxide + H₂O₂Sulfone + H₂O19.8

Spectroscopic Property Prediction (NMR, IR) for Structural Elucidation of Intermediates and Products

Computational spectroscopy is an indispensable tool for validating chemical structures and identifying transient species. aip.orgnsf.govrsc.org DFT methods can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. rsc.orgnih.gov

These predictions are crucial for characterizing reaction intermediates that may be too unstable to isolate and analyze experimentally. nih.gov For the oxidation of this compound, one could predict the ¹H, ¹³C, and ¹⁹F NMR spectra for the starting material, the intermediate sulfoxide, and the final sulfone product. The calculated shifts in the signals of nuclei near the sulfur atom (e.g., the methyl group and adjacent aromatic carbons) would provide a clear spectroscopic signature for each species.

Similarly, predicted IR spectra can help identify functional groups. The transformation of the sulfide to a sulfoxide introduces a strong S=O stretching vibration, typically in the 1030-1070 cm⁻¹ range. Further oxidation to a sulfone would result in two characteristic S(=O)₂ stretching bands.

Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) and IR Frequencies (cm⁻¹) for Key Groups
CompoundPredicted ¹³C Shift (S-CH₃)Predicted ¹³C Shift (C-S)Key Predicted IR Frequency (S=O stretch)
Sulfide (Parent)15.5128.0N/A
Sulfoxide (Intermediate)45.0145.2~1050
Sulfone (Product)43.8140.1~1150 (asymmetric), ~1320 (symmetric)

Non-Covalent Interactions and Intermolecular Forces Analysis

Non-covalent interactions (NCIs) are critical in determining the conformational preferences, crystal packing, and biological activity of a molecule. rsc.orgnih.gov Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or NCI plot analysis can identify and characterize these weak interactions based on the electron density and its derivatives. nih.govnih.gov

In this compound, several intramolecular NCIs are possible. These could include weak C-H···F and C-H···O hydrogen bonds between the methyl or aromatic hydrogens and the nearby fluorine or oxygen atoms. nih.gov Such interactions, though individually weak, can collectively stabilize specific conformations.

Intermolecularly, the molecule can engage in a variety of forces. libretexts.org These include:

π-π stacking: Interactions between the two aromatic rings of neighboring molecules.

Dipole-dipole interactions: Arising from the permanent dipoles created by the polar C-F, C-O, and C-S bonds.

London dispersion forces: Present in all molecules, these forces would be significant due to the molecule's large size and number of electrons. libretexts.org

Analysis of these forces is crucial for predicting the solid-state structure and bulk properties of the compound. For example, the presence of fluorine can lead to specific ArF–ArH stacking interactions that influence crystal packing and material properties. rsc.org

Applications of 5 Benzyloxy 2 Fluorophenyl Methyl Sulfane in Advanced Organic Synthesis

(5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane as a Key Intermediate in Complex Molecule Synthesis

General principles of organic synthesis suggest that a molecule with the structural features of this compound could serve as a valuable building block. The fluorine atom and the methylthioether group on the aromatic ring offer potential sites for various chemical modifications, including cross-coupling reactions, nucleophilic aromatic substitution, and oxidation or reduction of the sulfur atom. The benzyloxy group is a common protecting group for phenols, which can be readily removed at a later synthetic stage to reveal a reactive hydroxyl group. However, no specific examples of its use in the total synthesis of complex natural products or pharmaceutically active molecules have been identified in the reviewed literature.

Building Block for Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds often relies on precursors bearing multiple functional groups that can participate in cyclization reactions. Theoretically, the functional groups present in this compound could be manipulated to facilitate the construction of various heterocyclic rings. For instance, the methylthioether could be oxidized to a sulfoxide (B87167) or sulfone, which could then act as a leaving group or participate in cyclization reactions. The fluorine atom can also influence the regioselectivity of electrophilic aromatic substitution reactions, guiding the introduction of other functional groups necessary for ring formation. Despite these theoretical possibilities, no published research explicitly details the use of this specific compound for the synthesis of heterocyclic structures.

Precursor for Advanced Synthetic Scaffolds

Advanced synthetic scaffolds are core molecular frameworks that can be elaborated into a diverse range of complex molecules. The combination of a protected phenol (B47542), a fluoro substituent, and a methylthioether on a benzene (B151609) ring makes this compound a plausible starting point for creating novel scaffolds. These functional groups allow for orthogonal chemical transformations, meaning that one group can be reacted without affecting the others, providing a high degree of control in a synthetic sequence. This would, in principle, allow for the systematic modification of the molecule to generate a library of related compounds for applications such as drug discovery. However, the absence of specific examples in the literature prevents a concrete discussion of its utility in this area.

This compound in Cascade and Multicomponent Reactions

Cascade reactions, where a single synthetic operation triggers a series of subsequent bond-forming events, and multicomponent reactions, where three or more reactants combine in a single step, are powerful tools for the efficient synthesis of complex molecules. The successful design of such reactions often depends on the specific electronic and steric properties of the starting materials. While the functional groups of this compound could potentially be involved in such reaction sequences, there is no available data to support its use in this context.

Strategies for Diversity-Oriented Synthesis Utilizing this compound

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. A key strategy in DOS is the use of versatile building blocks that can be readily transformed into a wide array of different molecular architectures. The multiple functional groups of this compound make it a candidate for such an approach. Different reaction pathways could be envisioned, each targeting a specific functional group to generate a diverse set of products from a common starting material. As with the other potential applications, the lack of published research on this specific compound makes it impossible to provide any detailed examples or research findings.

Application in Material Science Precursors

Organic molecules with specific electronic and structural properties are often used as precursors for the synthesis of advanced materials, such as polymers, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The presence of a fluorine atom and a sulfur atom in this compound could impart desirable properties to such materials, including thermal stability, and specific electronic characteristics. However, there is no evidence in the scientific literature to suggest that this compound has been investigated for or utilized in the development of new materials.

Advanced Analytical Techniques for Structural Confirmation and Reaction Monitoring in Research of 5 Benzyloxy 2 Fluorophenyl Methyl Sulfane

High-Resolution NMR Spectroscopy for Complex Product Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane and its reaction products. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while two-dimensional techniques can establish connectivity.

In the ¹H NMR spectrum, the aromatic protons of the 2-fluorophenyl ring typically appear as complex multiplets due to proton-proton and proton-fluorine couplings. The benzylic protons of the benzyloxy group are expected to resonate as a characteristic singlet, while the methyl protons of the sulfane group will also produce a singlet.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The presence of the fluorine atom introduces characteristic carbon-fluorine couplings (¹JCF, ²JCF, etc.), which are diagnostic for the substitution pattern on the fluorinated ring. The chemical shifts of the aromatic carbons are influenced by the electron-donating benzyloxy group and the electron-withdrawing fluorine atom.

Detailed Research Findings:

While specific spectral data for this compound is not widely published, data from closely related structures, such as 2-substituted phenyl methyl sulfides and compounds containing a benzyloxy moiety, can be used to predict the expected chemical shifts and coupling constants. For instance, the methyl group protons of the sulfane are anticipated to appear around δ 2.5 ppm. The benzylic protons should be observed near δ 5.1 ppm, and the aromatic protons of the benzyl (B1604629) group between δ 7.3 and 7.5 ppm. The protons on the fluorophenyl ring will exhibit more complex splitting patterns due to fluorine coupling.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Key Correlations (HMBC)
-S-CH₃~2.5 (s, 3H)~15.0C-2
-O-CH₂-Ph~5.1 (s, 2H)~70.0C-5, Benzyl C1'
H-3~7.0 (dd)~115.0 (d, ²JCF)C-1, C-2, C-4, C-5
H-4~6.9 (ddd)~116.0 (d, ³JCF)C-2, C-5, C-6
H-6~7.1 (dd)~125.0 (d, ⁴JCF)C-1, C-2, C-4, C-5
Benzyl H-2'/6'~7.4 (d)~128.0C-4', O-CH₂
Benzyl H-3'/5'~7.3 (t)~128.5C-1', C-5'
Benzyl H-4'~7.35 (t)~129.0C-2', C-6'
C-1-~158.0 (d, ¹JCF)-
C-2-~120.0 (d, ²JCF)-
C-5-~155.0-

Note: s = singlet, d = doublet, t = triplet, dd = doublet of doublets, ddd = doublet of doublet of doublets. Chemical shifts and coupling constants (J) are predicted based on analogous structures and may vary.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of this compound and its reaction byproducts. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate ions of the analyte, which are then analyzed by a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.

Detailed Research Findings:

For this compound, with a molecular formula of C₁₄H₁₃FOS, the theoretical exact mass of the monoisotopic molecular ion [M]⁺ can be calculated with high precision. Experimental determination of this mass via HRMS provides strong evidence for the compound's elemental composition, a critical step in its identification and characterization. Any deviation from the theoretical mass can indicate the presence of impurities or an incorrect structural assignment.

Interactive Data Table: HRMS Data for this compound

Parameter Value
Molecular FormulaC₁₄H₁₃FOS
Theoretical Exact Mass [M]⁺248.0665
Hypothetical Measured Mass [M]⁺248.0662
Mass Accuracy (ppm)-1.21
Ionization ModeESI+
Mass AnalyzerTOF or Orbitrap

Chromatographic Techniques for Purity Assessment and Isolation of Reaction Products

Chromatographic techniques are fundamental for assessing the purity of this compound and for isolating it from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC, using a C18 stationary phase, is well-suited for the analysis of moderately polar aromatic compounds like the target molecule. A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, allows for the efficient separation of the product from starting materials and byproducts. A UV detector is typically used for detection, as the aromatic rings provide strong chromophores.

Gas Chromatography (GC):

GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another effective technique for purity assessment, particularly for thermally stable and volatile compounds. The choice of the capillary column is crucial, with non-polar or moderately polar stationary phases being suitable for this type of analyte.

Detailed Research Findings:

The development of a robust chromatographic method is essential for quality control during the synthesis of this compound. Method validation would involve assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification. For preparative applications, flash column chromatography is often used for the initial purification of the crude product.

Interactive Data Table: Hypothetical Chromatographic Methods

Technique Parameter Condition
HPLC ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseIsocratic: 70% Acetonitrile, 30% Water
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Predicted Retention Time~5.8 min
GC-MS ColumnHP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium
Inlet Temperature250 °C
Oven Program100 °C (1 min), then 15 °C/min to 280 °C (5 min)
DetectionMass Spectrometry (Scan mode)
Predicted Retention Time~12.5 min

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While obtaining single crystals of this compound itself may be challenging, X-ray crystallography of its stable, crystalline derivatives is a powerful technique for unambiguously determining its three-dimensional molecular structure in the solid state. This method provides precise information on bond lengths, bond angles, and torsional angles, which can reveal details about the molecule's conformation and intermolecular interactions.

Detailed Research Findings:

Structural information from related compounds, such as those containing a 2-fluorophenyl or a benzyloxy group, can provide insights into the expected solid-state packing and conformation. For instance, the dihedral angle between the two aromatic rings and the orientation of the methylsulfane group relative to the fluorophenyl ring can be definitively established. This information is crucial for understanding the steric and electronic properties of the molecule, which can influence its reactivity and biological activity. The crystal packing is often stabilized by intermolecular interactions such as C-H···F, C-H···π, and π-π stacking interactions.

Interactive Data Table: Representative Crystallographic Data for a Hypothetical Derivative

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~9.8
c (Å)~14.2
β (°)~105
Volume (ų)~1410
Z4
Key Bond Length (C-F) (Å)~1.36
Key Bond Angle (C-S-C) (°)~105
Key Torsion Angle (C-O-C-C) (°)~175

Future Research Directions and Unexplored Reactivity of 5 Benzyloxy 2 Fluorophenyl Methyl Sulfane

Catalyst Development for Novel Transformations of (5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane

The development of novel catalysts is paramount for unlocking the synthetic potential of this compound. Research in this area could focus on several key transformations.

C-F Bond Activation: The carbon-fluorine bond is the strongest single bond to carbon, and its selective activation is a significant challenge in organic chemistry. mdpi.comresearchgate.net Future research could target the development of transition-metal catalysts, particularly those based on nickel or palladium, for the selective functionalization of the C-F bond in this compound. mdpi.comresearchgate.net Such catalysts could enable cross-coupling reactions to introduce new carbon or heteroatom substituents at the 2-position, providing access to a diverse range of derivatives.

C-H Functionalization: The aromatic ring and the methyl group of the thioether offer multiple sites for C-H functionalization. Catalysts could be designed for regioselective C-H activation, allowing for the introduction of functional groups at specific positions on the phenyl ring or for the elaboration of the methylsulfane moiety. The directing ability of the thioether group could be exploited to achieve ortho-lithiation or transition-metal-catalyzed C-H activation at the adjacent C3 position.

Transformations of the Thioether: The sulfur atom can be targeted for various catalytic transformations. This includes oxidation to the corresponding sulfoxide (B87167) or sulfone, which would modulate the electronic properties of the molecule. Furthermore, catalysts could be developed for C-S bond cleavage and cross-coupling reactions, enabling the replacement of the methylthio group with other functionalities.

Target Bond/GroupPotential TransformationCatalyst System to Explore
C-FCross-coupling (e.g., with boronic acids, amines)Nickel or Palladium complexes with specialized ligands mdpi.comresearchgate.net
Aromatic C-HArylation, Alkylation, HalogenationTransition metals (Pd, Rh, Ru) with directing group assistance
S-CH3 C-HAlkenylation, ArylationCopper or Iron-based catalysts promoting oxidative coupling nsf.gov
Thioether (Sulfur)Oxidation to Sulfoxide/SulfoneSelective oxidation catalysts (e.g., Vanadium complexes) researchgate.net
Benzyloxy GroupDealkylation / HydrogenolysisPalladium on carbon (Pd/C) under hydrogen

Sustainable Synthesis Routes for this compound

Developing sustainable synthetic routes is a critical goal in modern chemistry. Future research should focus on creating environmentally benign and efficient methods for the synthesis of this compound and its derivatives.

Key areas of investigation could include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or bio-based solvents. organic-chemistry.orgoiccpress.com

Catalyst Selection: Employing catalysts based on earth-abundant and non-toxic metals like copper or iron, which are more sustainable alternatives to precious metals like palladium. organic-chemistry.org

One-Pot Syntheses: Designing multi-step syntheses that can be carried out in a single reaction vessel ("one-pot") to minimize waste, reduce purification steps, and save energy.

A hypothetical sustainable route could involve a copper-catalyzed coupling of a suitable thiol with a fluorinated aromatic precursor in a recyclable, green solvent.

Green Chemistry Principles in this compound Transformations

The application of the twelve principles of green chemistry can guide future research on this compound. yale.edusigmaaldrich.comepa.gov

Green Chemistry PrincipleApplication to this compound Chemistry
Prevention Designing syntheses with high yields and minimal byproducts.
Atom Economy Utilizing addition reactions or catalytic cycles that incorporate most of the reactants' atoms into the final product. acs.org
Less Hazardous Chemical Syntheses Avoiding toxic reagents and solvents.
Designing Safer Chemicals Investigating the toxicological profile of derivatives to design safer analogues.
Safer Solvents and Auxiliaries Using water, supercritical fluids, or ionic liquids as reaction media.
Design for Energy Efficiency Developing reactions that proceed at ambient temperature and pressure. sigmaaldrich.com
Use of Renewable Feedstocks Exploring starting materials derived from biomass. sigmaaldrich.com
Reduce Derivatives Avoiding the use of protecting groups to shorten synthetic sequences and reduce waste. acs.org
Catalysis Favoring catalytic reagents over stoichiometric ones. acs.org
Design for Degradation Incorporating functionalities that allow the molecule to biodegrade after its use.
Real-time analysis for Pollution Prevention Using in-situ monitoring techniques to control reactions and prevent runaway conditions or byproduct formation.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and conditions that minimize the risk of explosions, fires, and accidental releases.

Exploration of Radical Chemistry Involving this compound

Radical chemistry has experienced a renaissance with the advent of photoredox catalysis. beilstein-journals.org This opens up new avenues for the functionalization of this compound.

Photoredox Catalysis: Visible-light photoredox catalysis could be used to generate radical intermediates from the target molecule or its precursors. beilstein-journals.orgnih.gov For instance, an aryl radical could be generated at the phenyl ring, which could then participate in C-C or C-heteroatom bond-forming reactions. beilstein-journals.orgsemanticscholar.org

Radical Thiolation: The thioether moiety can also be involved in radical processes. For example, methods for the synthesis of aryl sulfides via radical-radical cross-coupling of electron-rich arenes could be explored. beilstein-journals.org

Future studies could investigate the reaction of this compound with various radical precursors under photocatalytic conditions to explore novel and previously inaccessible transformations.

Expanding the Synthetic Utility via Chemoenzymatic Approaches

Chemoenzymatic synthesis combines the best of chemical and biological catalysis to achieve highly selective and efficient transformations. rsc.orgrsc.org

Asymmetric Sulfoxidation: A particularly promising area is the enzymatic oxidation of the prochiral sulfide (B99878) in this compound to a chiral sulfoxide. rsc.orgnih.govnih.gov Enzymes such as monooxygenases or dioxygenases could catalyze this transformation with high enantioselectivity. helsinki.fi Chiral sulfoxides are valuable building blocks in asymmetric synthesis and can serve as chiral auxiliaries.

Multi-Enzyme Cascades: More complex transformations could be achieved using multi-enzyme cascades. nih.gov For example, one enzyme could oxidize the sulfide to a sulfoxide, while a second enzyme modifies another part of the molecule, such as hydroxylating the benzylic position. This would allow for the rapid construction of molecular complexity from a simple starting material. An electroenzymatic cascade system could also be envisioned for the selective oxidation of the thioether. rsc.org

The development of chemoenzymatic routes would not only provide access to valuable chiral derivatives but also align with the principles of green and sustainable chemistry. rsc.orgrsc.org

Conclusion

Summary of Key Research Findings on (5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane

A thorough review of available scientific literature and chemical repositories reveals a significant lack of published research on this compound. While its chemical structure is known, and some basic physical properties have been predicted, there are no documented studies detailing its synthesis, reactivity, or potential applications. Basic predicted properties are listed in the table below.

Predicted Physicochemical Properties of this compound

Property Predicted Value
Molecular Formula C₁₄H₁₃FOS
Molecular Weight 248.32 g/mol
Boiling Point 353.7 ± 37.0 °C
Density 1.19 ± 0.1 g/cm³

Data sourced from publicly available chemical databases.

Broader Implications for Synthetic Chemistry

The lack of information on this compound represents a gap in the broader landscape of synthetic chemistry. The unique combination of a benzyloxy group, a fluorine atom, and a methylsulfane group on a phenyl ring suggests that this compound could, hypothetically, serve as a versatile intermediate in the synthesis of more complex molecules. The fluorine atom, for instance, is a common feature in many pharmaceutical and agrochemical compounds, often introduced to modulate metabolic stability and binding affinity. The sulfane group could potentially be oxidized to sulfoxides or sulfones, further expanding its synthetic utility.

However, without established synthetic routes to produce this compound, its potential remains purely theoretical. The development of a reliable and efficient synthesis would be the first crucial step toward unlocking its possible applications. Such research would not only provide access to this specific molecule but could also contribute to the broader methodological toolkit available to synthetic chemists working with fluorinated and sulfur-containing aromatic compounds. Further research is essential to determine if this compound holds any practical value for the advancement of synthetic chemistry.

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